CCR1 Antagonist 9 Demonstrates Single-Digit Nanomolar Potency in a Functional Calcium Flux Assay with a Favorable hERG Safety Margin
CCR1 antagonist 9 (Compound 19e) inhibits CCR1-mediated calcium mobilization with an IC50 of 6.8 nM [1]. This functional potency places it within the range of advanced clinical candidates such as BMS-817399 (chemotaxis IC50 = 6 nM) and BI-639667 (IC50 = 1.8 nM in the same calcium flux assay), but it differentiates itself through a substantially higher hERG IC50 of 30 µM [1][2][3]. The resulting hERG/CCR1 selectivity ratio exceeds 4,400-fold, a margin that compares favorably to typical drug discovery benchmarks where a >100-fold window is considered acceptable for mitigating cardiac repolarization risk. While direct head-to-head hERG data for all comparators are not uniformly reported in the public domain, the 30 µM value for CCR1 antagonist 9 is explicitly quantified and represents a key differentiator for researchers prioritizing cardiovascular safety in translational studies.
| Evidence Dimension | Potency vs. hERG cardiac ion channel liability |
|---|---|
| Target Compound Data | CCR1 IC50 = 6.8 nM (calcium flux); hERG IC50 = 30 µM |
| Comparator Or Baseline | BMS-817399: CCR1 chemotaxis IC50 = 6 nM; BI-639667 (CCR1 antagonist 8): CCR1 IC50 = 1.8 nM (calcium flux); hERG data for these comparators not publicly reported |
| Quantified Difference | hERG/CCR1 selectivity ratio = 4,412-fold for CCR1 antagonist 9 |
| Conditions | Human CCR1 expressed in recombinant cell lines for calcium flux; hERG inhibition measured via patch clamp electrophysiology [1] |
Why This Matters
A quantified hERG IC50 of 30 µM provides direct experimental evidence of a wide safety margin against drug-induced QT prolongation, a critical liability that has derailed numerous development programs.
- [1] Harcken C, et al. Identification of novel azaindazole CCR1 antagonist clinical candidates. Bioorg Med Chem Lett. 2019 Feb 1;29(3):441-448. View Source
- [2] BMS-817399 Ligand Page. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. View Source
- [3] TargetMol. BI 639667 (CCR1 antagonist 8) Product Page (T15428). Accessed 2026-04-23. View Source
